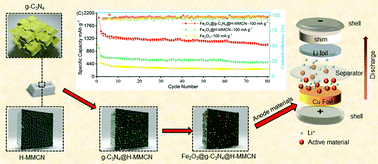Superior lithium-storage properties derived from a g-C3N4-embedded honeycomb-shaped meso@mesoporous carbon nanofiber anode loaded with Fe2O3 for Li-ion batteries
Dalton Transactions Pub Date: 2021-06-16 DOI: 10.1039/D1DT01178B
Abstract
In this work, a honeycomb-shaped meso@mesoporous carbon nanofiber material incorporating homogeneously dispersed ultra-fine Fe2O3 nanoparticles (denoted as Fe2O3@g-C3N4@H-MMCN) is synthesised through a pyrolysis process. The honeycomb-shaped configuration of the meso@mesoporous carbon nanofiber material derived from a natural bio-carbon source (crab shell) acts as a support for an anode material for Li-ion batteries. Graphitic carbon nitride (g-C3N4) is produced via the one-step pyrolysis of urea at high temperature under an N2 atmosphere without the assistance of additives. The resulting favorable electrochemical performance, with superior rate capabilities (1067 mA h g−1 at 1000 mA g−1), a remarkable specific capacity (1510 mA h g−1 at 100 mA g−1), and steady cycling performance (782.9 mA h g−1 after 500 cycles at 2000 mA g−1), benefitted from the advantages of both the host material and the Fe2O3 nanoparticles, which play an important role due to their ultra-fine particle size of 5 nm. The excellent cycle life and high capacity demonstrate that this strategy of strong synergistic effects represents a new pathway for pursuing high-electrochemical-performance materials for lithium-ion batteries.


Recommended Literature
- [1] Multidimensional protein characterisation using microfluidic post-column analysis†
- [2] A high performance catalyst for methane conversion to methanol: graphene supported single atom Co†
- [3] Graphite N–C–P dominated three-dimensional nitrogen and phosphorus co-doped holey graphene foams as high-efficiency electrocatalysts for Zn–air batteries†
- [4] Study on the formation of magnetic nanoclusters and change in spin ordering in Co-doped ZnO using magnetic susceptibility†
- [5] Back cover
- [6] Temperature-controlled changeable oxygenation selectivity by singlet oxygen with a polymeric photosensitizer†
- [7] General Discussion
- [8] Interaction of a solid supported liquid-crystalline phospholipidmembrane with physical vapor deposited metal atoms†
- [9] Inside back cover
- [10] Magnetic methacrylated gelatin-g-polyelectrolyte for methylene blue sorption

Journal Name:Dalton Transactions
Research Products
-
Trimethylphenylammonium Iodide
CAS no.: 98-04-4
-
2-Amino-5-bromobenzotrifluoride
CAS no.: 445-02-3
-
CAS no.: 121-34-6
-
CAS no.: 3377-71-7
-
CAS no.: 3011-34-5
-
CAS no.: 3558-60-9
-
3-Acetyl-2,5-dimethylthiophene
CAS no.: 2530-10-1
-
CAS no.: 499-55-8









